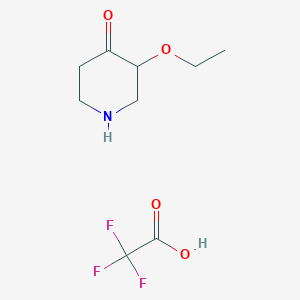

3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOVOQECCPYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCCC1=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid typically involves the reaction of piperidin-4-one with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Ethoxypiperidin-4-one is a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

- Pharmaceutical Development : The compound has been investigated for its role in developing new therapeutic agents targeting neurological disorders and pain management. Its derivatives have shown promise in preclinical studies for their analgesic properties.

- Case Study : A study highlighted the synthesis of derivatives of 3-Ethoxypiperidin-4-one that exhibited significant activity against certain cancer cell lines. This was achieved through structural modifications that improved their binding affinity to specific biological targets.

Organic Synthesis

The combination of 3-Ethoxypiperidin-4-one with 2,2,2-trifluoroacetic acid has been utilized in various organic synthesis processes.

- Reactions and Transformations : Trifluoroacetic acid acts as an effective solvent and catalyst in numerous organic transformations. It facilitates reactions such as esterification and condensation, leading to high yields of desired products.

- Synthesis Methodology : One notable methodology involves the use of trifluoroacetic acid as a catalyst in one-pot reactions to synthesize complex organic molecules efficiently. This approach simplifies the reaction process and reduces the need for extensive purification steps.

| Reaction Type | Role of Trifluoroacetic Acid | Outcome |

|---|---|---|

| Esterification | Catalyst | High yield of esters |

| Condensation | Solvent | Formation of fused rings |

| Organic Transformations | Catalyst | Enhanced reaction rates |

Catalytic Applications

Trifluoroacetic acid is recognized for its catalytic properties in various chemical reactions.

- Catalytic Efficiency : The compound has been shown to catalyze reactions under mild conditions, making it a valuable tool in synthetic organic chemistry. Its ability to stabilize intermediates enhances reaction pathways that would otherwise be less favorable.

- Case Study : Research demonstrated that using trifluoroacetic acid in oxidative self-condensation reactions significantly increased product yields compared to traditional methods. This showcases its utility as a catalyst in synthesizing complex organic frameworks.

Environmental Considerations

The use of trifluoroacetic acid raises environmental concerns due to its persistence and potential toxicity. Therefore, research is ongoing to develop greener alternatives or methods to mitigate its environmental impact while retaining its effectiveness in synthetic applications.

Wirkmechanismus

The mechanism of action of 3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethoxypiperidin-4-one;TFA with analogous piperidine-TFA salts and related fluorinated compounds:

*Calculated based on molecular formulae of individual components.

Key Observations:

Substituent Effects: The 3-ethoxy group in the target compound reduces steric bulk compared to 4PP-52’s chlorophenyl and cyclohexylmethyl groups . This may enhance solubility in polar solvents like water or methanol. Electron-Withdrawing Groups: Fluorine (in 4PP-52) and trifluoromethyl (in the compound from ) increase electrophilicity, whereas the ethoxy group (electron-donating) may stabilize adjacent carbocations or radicals .

TFA’s Role :

Physicochemical and Reactivity Comparison

- Acidity : TFA’s acidity (pKa ≈ 0.23) surpasses acetic acid (pKa ≈ 4.76), making it superior for deprotecting tert-butoxycarbonyl (Boc) groups or catalyzing esterifications. This property is consistent across all TFA-containing compounds .

- Thermal Stability: Piperidinone derivatives with TFA salts are generally stable below 100°C but may decompose under prolonged heating, releasing toxic hydrogen fluoride (HF) .

Biologische Aktivität

3-Ethoxypiperidin-4-one; 2,2,2-trifluoroacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a piperidinone structure with an ethoxy group and is associated with trifluoroacetic acid (TFA). The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁F₃N₂O₂ |

| Molecular Weight | 236.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents; limited in water |

Biological Activity

The biological activity of 3-Ethoxypiperidin-4-one; TFA has been evaluated in several studies, highlighting its potential as an antibacterial and antiviral agent.

Antibacterial Activity

Research indicates that compounds containing the trifluoroacetate moiety exhibit significant antibacterial properties. A study demonstrated that derivatives of trifluoroacetate salts showed promising activity against various bacterial strains, including resistant strains. The presence of TFA was found to enhance the stability and efficacy of the antibacterial agents tested .

Cytotoxicity Studies

The cytotoxic effects of 3-Ethoxypiperidin-4-one; TFA were assessed using various cell lines. Results indicated that while some derivatives showed cytotoxic effects, others maintained a favorable safety profile. This variability highlights the importance of structural modifications in optimizing therapeutic efficacy while minimizing toxicity .

Case Studies

- Antibacterial Evaluation : In a focused case study, an alkyl guanidino urea compound was synthesized as a trifluoroacetate salt. The antibacterial activity was compared against its hydrochloride counterpart, revealing similar profiles but highlighting the role of counterions in influencing biological activity .

- Cytotoxicity Assessment : A study involving the evaluation of cytotoxicity across different cell lines showed that modifications to the piperidinone structure could significantly alter the compound's safety profile. Compounds with higher lipophilicity exhibited increased cytotoxicity, necessitating careful optimization during drug development .

The mechanism by which 3-Ethoxypiperidin-4-one; TFA exerts its biological effects involves interaction with specific molecular targets within microbial cells. The trifluoromethyl group appears to enhance binding affinity to bacterial enzymes, disrupting their function and leading to cell death. Additionally, TFA may facilitate the penetration of the compound through lipid membranes due to its lipophilic nature .

Synthesis and Applications

The synthesis of 3-Ethoxypiperidin-4-one; TFA typically involves multi-step organic reactions. Trifluoroacetic acid serves as a potent reagent in these syntheses, aiding in the formation of various derivatives that can be screened for biological activity.

Synthetic Route Overview

- Starting Materials : Piperidine derivatives are reacted with ethyl halides to introduce the ethoxy group.

- Formation of Trifluoroacetate : The final product is often obtained by treating the piperidinone with TFA under controlled conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Ethoxypiperidin-4-one, and how does 2,2,2-trifluoroacetic acid (TFA) influence these reactions?

- Methodological Answer : The synthesis of 3-Ethoxypiperidin-4-one typically involves cyclization or functionalization of piperidine derivatives. For example, TFA is often employed as a catalyst or solvent in deprotection reactions (e.g., cleavage of tert-butoxycarbonyl (Boc) groups) due to its strong acidity (pKa ~0.23) . In one protocol, TFA-mediated deprotection of Boc-protected piperidine intermediates is performed under anhydrous conditions at 0–25°C, followed by neutralization with aqueous bases . Key considerations include reaction time optimization to avoid over-acidification, which may degrade sensitive functional groups .

Q. Which analytical techniques are most effective for characterizing 3-Ethoxypiperidin-4-one and its TFA salt?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the ethoxy group (δ ~1.3–1.5 ppm for -CH₂CH₃) and ketone position (C=O at ~205–210 ppm) in 3-Ethoxypiperidin-4-one. TFA’s trifluoromethyl group appears as a singlet at ~116–118 ppm in ¹⁹F NMR .

- HPLC-MS : Reverse-phase HPLC with a C18 column (0.1% TFA in mobile phase) ensures separation of polar impurities. MS detects the molecular ion [M+H]⁺ for both the free base (C₇H₁₁NO₂: 157.18 g/mol) and TFA salt (C₇H₁₁NO₂·CF₃COOH: 229.17 g/mol) .

Q. How does the stability of 3-Ethoxypiperidin-4-one vary under different storage conditions?

- Methodological Answer :

- Solid State : The TFA salt is hygroscopic and requires storage in a desiccator at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group .

- Solution State : In DMSO or acetonitrile, the compound is stable for ≤48 hours at 4°C. Prolonged exposure to light or moisture leads to ketone reduction or ethoxy cleavage, detectable via TLC (Rf shift) or IR (loss of C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic role does TFA play in the catalytic activity of 3-Ethoxypiperidin-4-one derivatives?

- Methodological Answer : TFA enhances electrophilicity in reactions such as Friedel-Crafts alkylation or Mannich reactions by protonating carbonyl groups, activating the piperidinone ring for nucleophilic attack. For example, in the synthesis of spirocyclic derivatives, TFA (5–10 mol%) in dichloromethane accelerates imine formation, with reaction progress monitored by in situ IR . Competing side reactions (e.g., over-acidification leading to ring-opening) can be mitigated by controlled addition of TFA and low temperatures (0–5°C) .

Q. How can researchers resolve contradictions in reported biological activity data for TFA-containing piperidinone derivatives?

- Methodological Answer : Discrepancies often arise from residual TFA in final products, which may interfere with assays (e.g., false positives in kinase inhibition due to non-specific protein binding). To address this:

- Purification : Use ion-exchange chromatography or repeated lyophilization to reduce TFA content below 0.1% .

- Control Experiments : Compare biological activity of the free base (generated via neutralization with NaHCO₃) and TFA salt to isolate TFA-specific effects .

Q. What advanced computational methods are suitable for predicting the reactivity of 3-Ethoxypiperidin-4-one in TFA-mediated reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for TFA-assisted proton transfer using B3LYP/6-31G(d) basis sets. Solvent effects (e.g., dielectric constant of TFA/dichloromethane mixtures) are modeled via PCM .

- Molecular Dynamics : Simulate TFA’s role in stabilizing intermediates during nucleophilic addition to the piperidinone ring. Key metrics include hydrogen-bonding lifetimes and electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.